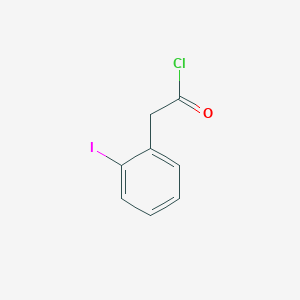
o-Iodophenylacetyl chloride
描述
O-Iodophenylacetyl chloride is a chemical compound . It is also known as 2-Iodophenylacetyl chloride . It is a synthetic intermediate that is widely used in the chemical, pharmaceutical, and cosmetic industries .
Synthesis Analysis
The synthesis of o-Iodophenylacetyl chloride involves several steps. One method involves the reaction of 2-Iodophenylacetic acid with a chlorinating agent to produce 2-Iodophenylacetyl chloride . Another method involves the reaction of 2-Iodobenzyl cyanide with a suitable reagent to produce 2-Iodophenylacetyl chloride .Molecular Structure Analysis
The molecular structure of o-Iodophenylacetyl chloride consists of a benzene ring with an iodine atom and an acetyl chloride group attached to it . The exact molecular structure can be determined using various spectroscopic techniques .科学研究应用
Catalytic Biaryl Coupling
o-Iodophenylacetyl chloride is involved in catalytic biaryl coupling processes. In a study by Canivet et al. (2009), Ni-based catalytic systems were established for the arylation of heteroarenes with aryl halides and triflates. This process highlights the role of o-Iodophenylacetyl chloride in facilitating these types of chemical reactions (Canivet et al., 2009).
Fluorescent Probes for Microscopy
In the field of microscopy, o-Iodophenylacetyl chloride has been used in developing fluorescent probes. A study by Glowacki et al. (2021) discusses the creation of monovalent fluorophore-conjugated affinity probes based on the hapten 3-nitro-4-hydroxy-5-iodophenylacetyl (NIP), illustrating its application in flow-cytometry and super-resolution microscopy techniques (Glowacki et al., 2021).
Radioiodination Techniques
o-Iodophenylacetyl chloride is also significant in radioiodination methods. El-wetery et al. (1997) developed a method for incorporating radioactive iodine onto L-p-iodophenylalanine using copper(II) chloride, which demonstrates the utility of o-Iodophenylacetyl chloride in medical imaging studies, particularly in pancreatic imaging (El-wetery et al., 1997).
Enzyme Activity Assays
This compound has also been utilized in developing methods for assessing soil dehydrogenase activity. Mersi and Schinner (1991) describe a rapid and reproducible assay using 2-(p-iodophenyl)-3-(p-nitrophenyl)-5-phenyl tetrazolium chloride (iodonitrotetrazolium chloride, INT) as the substrate (Mersi & Schinner, 1991).
Food Quality Assessment
In the food industry, o-Iodophenylacetyl chloride has been used in methods for assessing the quality of iced fish. Shewan and Liston (1957) describe using 2-p-iodophenyl-3-p-nitrophenyl-5-phenyltetrazolium chloride in a colorimetric method, comparing results with organoleptic examination and viable bacterial counts (Shewan & Liston, 1957).
N-Acylation of Amines
Additionally, o-Iodophenylacetyl chloride is involved in the N-acylation of amines. Phukan et al. (2009) found that iodine can promote quantitative N-acylation of primary and secondary amines with acetyl chloride and benzoyl chloride, highlighting the role of o-Iodophenylacetylchloride in this process (Phukan et al., 2009).
Structural Studies in Proteomics
In proteomics, o-Iodophenylacetyl chloride has been employed for the site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. Xie et al. (2004) demonstrated the use of this technology in genetic encoding of unnatural amino acids in Escherichia coli and yeast, facilitating structural studies of proteins (Xie et al., 2004).
Synthesis of Isoindolin-1-ones
Furthermore, o-Iodophenylacetyl chloride is important in the synthesis of isoindolin-1-ones. Cho et al. (2000) described the palladium-catalyzed intermolecular coupling and heteroannulation between 2-iodobenzoyl chloride and imines, where o-Iodophenylacetyl chloride plays a crucial role (Cho et al., 2000).
Organophosphorus Compound Synthesis
Finally, o-Iodophenylacetyl chloride is used in the synthesis of organophosphorus compounds. Yuan et al. (1991) discussed using acetyl chloride in the synthesis of 1-aminoalkyl- and amino(aryl)methylphosphonic acid derivatives, highlighting the versatility of o-Iodophenylacetyl chloride in such chemical syntheses (Yuan et al., 1991).
属性
IUPAC Name |
2-(2-iodophenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO/c9-8(11)5-6-3-1-2-4-7(6)10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOGBAPLEYMVSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448956 | |
| Record name | o-iodophenylacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-Iodophenylacetyl chloride | |
CAS RN |
62300-07-6 | |
| Record name | o-iodophenylacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

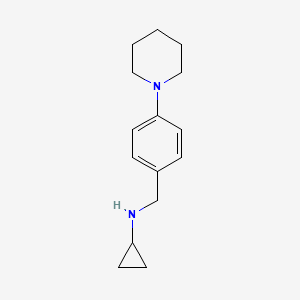
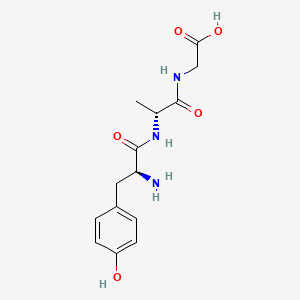

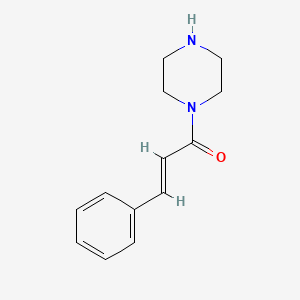
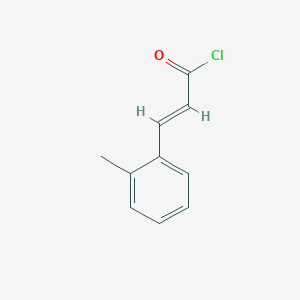
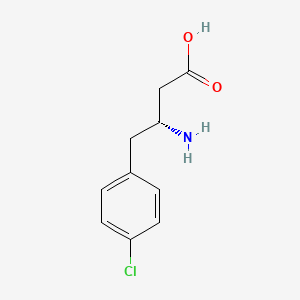
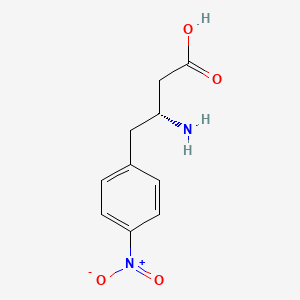
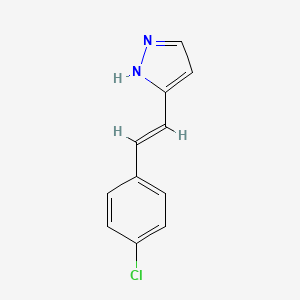

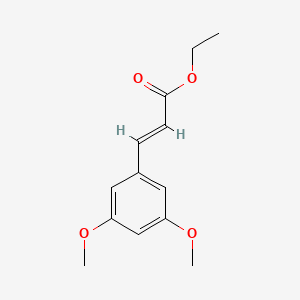

![2-[(E)-2-Nitroethenyl]phenol](/img/structure/B1353724.png)
![Disodium 4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate](/img/structure/B1353735.png)
